molecular formula C18H14F2N4O B2680275 1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2,6-difluorophenyl)urea CAS No. 1903356-27-3

1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2,6-difluorophenyl)urea

Cat. No.: B2680275
CAS No.: 1903356-27-3
M. Wt: 340.334
InChI Key: KOBYRILPENJFSN-UHFFFAOYSA-N
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Description

1-([2,4’-Bipyridin]-3-ylmethyl)-3-(2,6-difluorophenyl)urea is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a bipyridine moiety linked to a difluorophenyl urea group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,4’-Bipyridin]-3-ylmethyl)-3-(2,6-difluorophenyl)urea typically involves the reaction of 2,4’-bipyridine-3-methanol with 2,6-difluorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-([2,4’-Bipyridin]-3-ylmethyl)-3-(2,6-difluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized under specific conditions to form N-oxides.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of bipyridine N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

1-([2,4’-Bipyridin]-3-ylmethyl)-3-(2,6-difluorophenyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of 1-([2,4’-Bipyridin]-3-ylmethyl)-3-(2,6-difluorophenyl)urea involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate various biochemical pathways. The difluorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cellular membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorophenylurea: A simpler analog with similar chemical properties but lacking the bipyridine moiety.

    1-(2,4-Difluorophenyl)biguanide hydrochloride: Another compound with a difluorophenyl group, used in proteomics research.

Uniqueness

1-([2,4’-Bipyridin]-3-ylmethyl)-3-(2,6-difluorophenyl)urea is unique due to the presence of both the bipyridine and difluorophenyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile molecule for various applications, distinguishing it from simpler analogs.

Biological Activity

1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2,6-difluorophenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure

The compound features a bipyridine moiety and a difluorophenyl group attached to a urea functional group. This unique structure contributes to its biological activity.

Biological Activity Overview

The following sections detail the biological activities of this compound based on available research findings.

Enzyme Inhibition

This compound may also act as an inhibitor for various enzymes involved in disease pathways. For example, compounds with similar structures have been studied for their ability to inhibit enzymes like DPP-IV (Dipeptidyl Peptidase IV), which is relevant in diabetes management.

  • DPP-IV Inhibition : Compounds structurally related to urea derivatives have shown competitive inhibition with IC50 values around 100 nM. This suggests potential applications in controlling blood glucose levels.

Case Studies

Several studies have explored the biological activities of urea derivatives:

  • Antimicrobial Studies : A study on a related compound demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria with MIC values ranging from 31.25 to 62.5 µg/mL .
  • Enzyme Activity : Another study highlighted the role of similar compounds in inhibiting DPP-IV and their effects on glucose metabolism in diabetic models .

Research Findings Summary

The following table summarizes key findings from research studies related to biological activities:

Study ReferenceBiological ActivityFindings
AntimicrobialExhibited antibacterial activity against S. aureus and E. coli
Enzyme InhibitionCompetitive DPP-IV inhibitor with potential anti-diabetic effects
Analgesic ActivityBroad spectrum analgesic effects in pain models

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[(2-pyridin-4-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N4O/c19-14-4-1-5-15(20)17(14)24-18(25)23-11-13-3-2-8-22-16(13)12-6-9-21-10-7-12/h1-10H,11H2,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBYRILPENJFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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